Cas no 14153-04-9 (5-(hydroxymethyl)oxolan-2-ol)

5-(hydroxymethyl)oxolan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Furanmethanol,tetrahydro-5-hydroxy-
- tetrahydro-5-hydroxyfuran-2-methanol
- 5-(hydroxymethyl)tetrahydrofuran-2-ol
- Einecs 237-996-3
- Tetrahydro-5-hydroxy-2-furanmethanol
- 5-(hydroxymethyl)oxolan-2-ol
- SCHEMBL3804465
- NS00051951
- 14153-04-9
- DTXSID10931114
-
- インチ: InChI=1S/C5H10O3/c6-3-4-1-2-5(7)8-4/h4-7H,1-3H2
- InChIKey: DBSOIXXDPKIKML-UHFFFAOYSA-N
- ほほえんだ: OC1OC(CO)CC1
計算された属性
- せいみつぶんしりょう: 118.063
- どういたいしつりょう: 118.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7A^2
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.239
- ふってん: 252.5°Cat760mmHg
- フラッシュポイント: 106.5°C
- 屈折率: 1.496
- PSA: 49.69
5-(hydroxymethyl)oxolan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-305772-2.5g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 2.5g |
$2384.0 | 2023-09-05 | ||
Enamine | EN300-305772-10.0g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 10.0g |
$3795.0 | 2023-02-26 | ||
Enamine | EN300-305772-1.0g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 1.0g |
$1150.0 | 2023-02-26 | ||
Enamine | EN300-305772-5.0g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 5.0g |
$3018.0 | 2023-02-26 | ||
Enamine | EN300-305772-1g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 1g |
$1150.0 | 2023-09-05 | ||
Enamine | EN300-305772-10g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 10g |
$3795.0 | 2023-09-05 | ||
Enamine | EN300-305772-5g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 5g |
$3018.0 | 2023-09-05 |
5-(hydroxymethyl)oxolan-2-ol 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
5-(hydroxymethyl)oxolan-2-olに関する追加情報
Introduction to 5-(hydroxymethyl)oxolan-2-ol (CAS No. 14153-04-9)
5-(hydroxymethyl)oxolan-2-ol, with the chemical formula C₄H₈O₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development and material science. The compound belongs to the oxolane family, which is characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of a hydroxymethyl group at the 5-position of the oxolane ring introduces reactivity that makes it a valuable intermediate in synthetic chemistry.
The CAS number 14153-04-9 provides a unique identifier for this compound, ensuring consistency in scientific literature and industrial applications. Its molecular structure, featuring a cyclic ether backbone with an alcohol functional group, allows for diverse chemical modifications. These modifications can be exploited to tailor the compound’s properties for specific uses, such as serving as a precursor in the synthesis of more complex molecules.
In recent years, 5-(hydroxymethyl)oxolan-2-ol has been studied for its role in pharmaceutical intermediates. Researchers have explored its potential as a building block in the synthesis of various bioactive molecules. For instance, its structural motif has been incorporated into compounds designed to interact with biological targets, including enzymes and receptors. The flexibility offered by the oxolane ring and the reactivity of the hydroxymethyl group make it a versatile scaffold for medicinal chemists.
One of the most compelling aspects of 5-(hydroxymethyl)oxolan-2-ol is its utility in polymer chemistry. The compound’s ability to undergo polymerization reactions has led to the development of novel polymeric materials with unique properties. These materials have applications in coatings, adhesives, and even biodegradable plastics. The incorporation of oxygen-rich functional groups enhances the material’s compatibility with biological systems, making it attractive for biomedical applications.
Recent advancements in green chemistry have also highlighted the importance of 5-(hydroxymethyl)oxolan-2-ol as an environmentally friendly solvent and reagent. Its low toxicity profile and biodegradability make it an appealing alternative to traditional solvents used in organic synthesis. This aligns with global efforts to reduce the environmental impact of chemical manufacturing processes.
The pharmaceutical industry has been particularly interested in 5-(hydroxymethyl)oxolan-2-ol due to its potential as an anti-inflammatory agent. Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways by interacting with specific enzymes or signaling molecules. While further research is needed to validate these findings, the preliminary results are promising enough to warrant continued investigation.
In conclusion, 5-(hydroxymethyl)oxolan-2-ol (CAS No. 14153-04-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, polymer scientists, and pharmaceutical researchers. As research continues to uncover new possibilities for this compound, its significance in advancing chemical innovation is likely to grow.
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